molecular formula C9H17NO2 B053728 ethyl N-(2-methylpent-4-enyl)carbamate CAS No. 112476-23-0

ethyl N-(2-methylpent-4-enyl)carbamate

Cat. No. B053728
M. Wt: 171.24 g/mol
InChI Key: GNSWLAQQPSSERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-methylpent-4-enyl)carbamate (EMP) is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. In

Scientific Research Applications

Ethyl N-(2-methylpent-4-enyl)carbamate has been used extensively in scientific research as a tool to study the role of AChE in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has been shown to be a potent inhibitor of AChE, which makes it a valuable tool to study the cholinergic system. This compound has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism Of Action

Ethyl N-(2-methylpent-4-enyl)carbamate inhibits AChE by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This results in an accumulation of ACh in the synaptic cleft, leading to an increase in cholinergic neurotransmission. The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate has been studied extensively using various biochemical and biophysical techniques, including X-ray crystallography, molecular dynamics simulations, and enzyme kinetics studies.

Biochemical And Physiological Effects

Ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an AChE inhibitor, ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. ethyl N-(2-methylpent-4-enyl)carbamate has also been shown to enhance cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethyl N-(2-methylpent-4-enyl)carbamate is its high potency as an AChE inhibitor. This makes it a valuable tool for studying the cholinergic system in vitro and in vivo. However, ethyl N-(2-methylpent-4-enyl)carbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using ethyl N-(2-methylpent-4-enyl)carbamate.

Future Directions

There are several future directions for research on ethyl N-(2-methylpent-4-enyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of ethyl N-(2-methylpent-4-enyl)carbamate. Another area of interest is the investigation of the role of ethyl N-(2-methylpent-4-enyl)carbamate in other physiological and pathological conditions, such as inflammation and cancer. Finally, the development of new delivery systems for ethyl N-(2-methylpent-4-enyl)carbamate, such as nanoparticles or liposomes, could enhance its therapeutic potential.
Conclusion:
In conclusion, ethyl N-(2-methylpent-4-enyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of AChE and has been used to study the cholinergic system in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, ethyl N-(2-methylpent-4-enyl)carbamate is a valuable tool for investigating the role of AChE in health and disease.

Synthesis Methods

Ethyl N-(2-methylpent-4-enyl)carbamate can be synthesized through a multistep process starting from ethyl carbamate and 2-methylpent-4-enyl chloride. The synthesis involves the use of various reagents and solvents, including sodium hydroxide, potassium carbonate, and acetonitrile. The final product can be obtained through purification using column chromatography or recrystallization.

properties

CAS RN

112476-23-0

Product Name

ethyl N-(2-methylpent-4-enyl)carbamate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl N-(2-methylpent-4-enyl)carbamate

InChI

InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

GNSWLAQQPSSERE-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC(C)CC=C

Canonical SMILES

CCOC(=O)NCC(C)CC=C

synonyms

Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI)

Origin of Product

United States

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